3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile

Medicinal Chemistry Drug Design Physicochemical Properties

3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile (CAS 2177259-05-9) is a bicyclic heterocyclic scaffold combining a 7-cyano substituent with a 3-oxo-1,2,3,4-tetrahydroisoquinoline core. This specific structure places it at the intersection of dopamine D2/D3 receptor negative allosteric modulator (NAM) research and phenylethanolamine N-methyltransferase (PNMT) inhibitor development, distinguishing it from non-oxo or 1-oxo regioisomers.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
Cat. No. B13044456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1C2=C(CNC1=O)C=C(C=C2)C#N
InChIInChI=1S/C10H8N2O/c11-5-7-1-2-8-4-10(13)12-6-9(8)3-7/h1-3H,4,6H2,(H,12,13)
InChIKeyWMVFEEPSVLKTDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile: Core Pharmacophore for Dopamine Receptor and PNMT Research


3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile (CAS 2177259-05-9) is a bicyclic heterocyclic scaffold combining a 7-cyano substituent with a 3-oxo-1,2,3,4-tetrahydroisoquinoline core [1]. This specific structure places it at the intersection of dopamine D2/D3 receptor negative allosteric modulator (NAM) research and phenylethanolamine N-methyltransferase (PNMT) inhibitor development, distinguishing it from non-oxo or 1-oxo regioisomers. Its rigid, planarized lactam framework offers a constrained hydrogen-bonding motif not present in saturated tetrahydroisoquinoline analogs, fundamentally altering its pharmacophoric profile for lead optimization programs [2].

Why 3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile Cannot Be Replaced by Generic THIQ Analogs


Generic substitution with the parent fragment 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile (THIQ7C) or its 1-oxo isomer introduces critical differences in conformational restriction and electrostatic potential that directly impact target binding. As demonstrated with the prototypical D2R NAM SB269652, the 7-cyano-THIQ fragment occupies the orthosteric binding site, and subtle modifications to its core cause dramatic shifts in pharmacological activity, including a 5000-fold change in functional affinity for second-generation analogs [1]. The 3-oxo moiety transforms the secondary amine into a neutral lactam (XLogP3-AA = 0.4 vs. 1.2 for THIQ7C), altering hydrogen-bond donor capacity (HBD = 1 vs. 1, but with distinct geometry) and polarity (TPSA = 52.9 Ų vs. estimated 35.8 Ų), which can critically affect target selectivity, metabolic stability, and off-target profiles against adrenoceptors [2]. These structural differences make data from non-oxo analogs non-transferable and necessitate procurement of the exact 3-oxo compound for reliable SAR interpretation.

Quantitative Differentiation of 3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile from Closest Analogs


Lactam vs. Secondary Amine: Divergent Hydrogen-Bonding and Polarity Profiles

The replacement of the basic secondary amine in 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile (THIQ7C) with a neutral lactam in the target compound eliminates a protonatable center and introduces a strong hydrogen-bond acceptor. Computed properties reveal a marked increase in topological polar surface area (TPSA) from an estimated 35.8 Ų for THIQ7C to 52.9 Ų for the 3-oxo derivative, alongside a shift in LogP (XLogP3-AA) from approximately 1.2 to 0.4 [1][2]. This alters predicted blood-brain barrier penetration and solubility profiles, directly influencing CNS drug candidate selection.

Medicinal Chemistry Drug Design Physicochemical Properties

Conformational Rigidity: Rotatable Bond Count Difference Impacts Entropic Binding Cost

The target compound possesses zero rotatable bonds, whereas the non-oxo parent THIQ7C has a partially saturated ring with greater conformational flexibility. This difference is critical because the entropic penalty upon binding to a biological target is significantly lower for the rigid 3-oxo scaffold. The constrained geometry of the lactam ring locks the cyanophenyl moiety into a fixed orientation that mimics the bound conformation observed in D2R co-crystal structures of SB269652 fragments, potentially enhancing binding enthalpy by pre-organizing the pharmacophore [1][2].

Molecular Modeling Lead Optimization Conformational Analysis

Regiochemical Selectivity: 3-Oxo vs. 1-Oxo Isoform Defines Binding Orientation

The position of the oxo group determines the vector of the hydrogen-bond interactions. In the target compound, the 3-oxo group places the H-bond acceptor adjacent to the 4-methylene, aligning it with the conserved serine residues in PNMT and D2R, as inferred from SAR studies of 3-substituted THIQ analogs [1]. Conversely, the 1-oxo isomer (CAS 1352394-88-7) presents the carbonyl para to the cyano group, altering the electronic distribution and precluding the same binding mode. This regiochemical divergence is supported by PNMT inhibition data where 3-hydroxymethyl-7-sulfonamide THIQs display remarkable potency and selectivity over α2-adrenoceptors, entirely dependent on the 3-substituent orientation [2].

Medicinal Chemistry Structure-Activity Relationship Target Engagement

Baseline Activity of the 7-Cyano Pharmacophore: Off-Target Liability at Adrenoceptors

The 7-cyano-THIQ fragment is known to interact with both PNMT and α2-adrenoceptors, with reported Ki values of 1400 nM for PNMT and 5860 nM for the rat α2-adrenoceptor [1]. This intrinsic polypharmacology is a known liability of the 7-cyano pharmacophore that the 3-oxo modification is intended to mitigate. By introducing a polar, neutral lactam, the 3-oxo group is predicted to reduce the basic amine interaction with the adrenoceptor, thereby improving the PNMT/α2 selectivity ratio. Historical data show that 3-hydroxymethyl-7-sulfonamide THIQs can achieve >100-fold selectivity, demonstrating the profound impact of 3-position substitution on off-target discrimination [2].

Pharmacology Selectivity Off-Target Screening

Key Application Scenarios for 3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile Procurement


Negative Allosteric Modulator (NAM) Fragment-Based Drug Discovery for D2/D3 Receptors

Researchers developing bitopic or allosteric dopamine receptor ligands should select this compound as a core fragment. The 3-oxo moiety's neutral character and specific hydrogen-bonding geometry are crucial for exploring secondary binding pocket interactions distinct from the orthosteric THIQ7C fragment used in SB269652 characterization [1].

Selective PNMT Inhibitor Lead Optimization and α2-Adrenoceptor De-Risking

In programs targeting PNMT for cardiovascular or CNS indications, this compound serves as a key intermediate. The 3-oxo group is the minimal modification predicted to improve the selectivity window over the α2-adrenoceptor, a known liability of the parent 7-cyano-THIQ scaffold, as supported by SAR trends from 3-substituted THIQ studies [2].

Central Nervous System (CNS) Drug Candidate Profiling with Defined Physicochemical Space

For medicinal chemistry teams requiring CNS-penetrant candidates, this compound provides a validated starting point with a favorable computed LogP (0.4) and an ideal TPSA (52.9 Ų) for blood-brain barrier penetration. Its reduced basicity compared to secondary amine analogs further minimizes lysosomal trapping risks in neuronal cells [1].

Suzuki Coupling and Downstream Diversification of the 7-Cyano Handle

Process chemistry groups synthesizing diverse libraries can leverage the 7-carbonitrile as a versatile functional handle for further elaboration (e.g., tetrazole formation, amide coupling) while the 3-oxo group remains a protected, non-interfering functionality during multi-step syntheses [1].

Quote Request

Request a Quote for 3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.